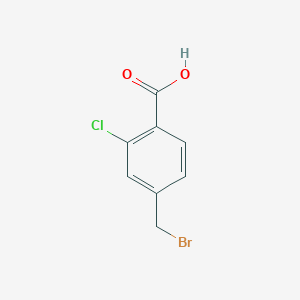

4-(Bromomethyl)-2-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSCQDQYSNEWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 2 Chlorobenzoic Acid

Precursor Selection and Design Considerations

The choice of starting material is critical for the successful synthesis of 4-(bromomethyl)-2-chlorobenzoic acid. The precursor must contain the core benzoic acid structure with the appropriate substituents in the correct positions to lead to the desired product.

The most direct and commonly employed precursor for the synthesis of this compound is 2-chloro-4-methylbenzoic acid . This starting material has the exact arrangement of functional groups required on the benzene (B151609) ring: a carboxylic acid group, a chlorine atom in the ortho position, and a methyl group in the para position. The synthetic challenge is reduced to the selective bromination of the benzylic carbon of the para-methyl group. The presence of the electron-withdrawing chloro and carboxylic acid groups deactivates the aromatic ring, which helps to prevent electrophilic aromatic substitution (ring bromination) and favors the desired side-chain reaction under radical conditions.

Side-Chain Bromination Approaches

The conversion of the methyl group of 2-chloro-4-methylbenzoic acid into a bromomethyl group is achieved via a side-chain halogenation reaction. This transformation proceeds through a free-radical mechanism.

Radical bromination is the method of choice for converting benzylic C-H bonds to C-Br bonds. masterorganicchemistry.com This reaction, often referred to as benzylic bromination, is highly selective for the carbon atom adjacent to the aromatic ring because the resulting benzylic radical intermediate is stabilized by resonance. orgoreview.com

N-Bromosuccinimide (NBS) is the most widely used reagent for benzylic bromination. wikipedia.orglibretexts.org Its primary advantage is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.commasterorganicchemistry.com This is crucial because high concentrations of Br₂ could lead to competing reactions, such as addition to the aromatic ring. masterorganicchemistry.com The reaction involving NBS is known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com In a typical procedure, 2-chloro-4-methylbenzoic acid is refluxed with NBS in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene. wikipedia.orgysu.edu

Table 1: Typical Components for NBS-Mediated Bromination

| Component | Function | Example |

|---|---|---|

| Substrate | Starting material containing the methyl group | 2-chloro-4-methylbenzoic acid |

| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |

| Initiator | Starts the radical chain reaction | Benzoyl peroxide or AIBN |

For the radical chain reaction to begin, an initiation step is required to generate the initial bromine radicals. orgoreview.com This can be achieved through two primary methods:

Chemical Initiators: Peroxides, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), are commonly used as radical initiators. wikipedia.orgysu.edugoogle.com When heated, these molecules decompose to form free radicals, which then initiate the chain reaction by reacting with NBS or trace amounts of HBr to produce bromine radicals. masterorganicchemistry.com

Light (Photochemical Initiation): The reaction can also be initiated by irradiating the mixture with light, often from a sunlamp or a UV lamp. masterorganicchemistry.comresearchgate.net The energy from the light causes the homolytic cleavage of the bromine-bromine bond, generating the necessary radicals to start the process. orgoreview.com

Table 2: Initiation Conditions and Findings

| Initiation Method | Conditions | Research Findings |

|---|---|---|

| Chemical (Peroxide) | Refluxing with a small amount of benzoyl peroxide or AIBN in a solvent like CCl₄. wikipedia.orgysu.edu | A reliable and common method for laboratory-scale synthesis. Provides consistent radical generation upon heating. ysu.edu |

Radical Bromination Techniques

Solvent Effects and Optimized Reaction Conditions

The choice of solvent is critical in the benzylic bromination of 2-chloro-4-methylbenzoic acid as it can significantly influence reaction efficiency, selectivity, and safety. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to facilitate the desired radical pathway. wikipedia.org However, due to its toxicity and environmental concerns, its use has been largely discontinued. wikipedia.orgresearchgate.net

Modern approaches have identified several alternative solvents that provide good to excellent yields. Research on analogous benzylic brominations has shown that solvents such as chlorobenzene, acetonitrile (B52724), and 1,2-dichlorobenzene (B45396) are effective. researchgate.netysu.edu For instance, a study on the bromination of methoxyimino-o-tolyl-acetic acid methyl ester found that using 1,2-dichlorobenzene resulted in a higher yield (92%) and a shorter reaction time (8 hours) compared to the classic Wohl-Ziegler procedure in CCl₄ (79% yield, 12 hours). researchgate.net Acetonitrile has also been used to good effect, avoiding hazardous chlorinated solvents altogether. researchgate.netorganic-chemistry.org

Optimization of reaction conditions involves the careful selection of a radical initiator and control of the reaction temperature. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. ysu.edu The reaction is typically conducted under reflux conditions to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction. wikipedia.org Recent developments have also explored photochemical initiation, which can sometimes offer improved selectivity. rsc.org Furthermore, a mild and efficient procedure utilizing a tetrachlorosilane-N-bromosuccinimide system in acetonitrile at room temperature has been reported for the benzylic bromination of various substituted toluenes, presenting a potentially optimized route. sciforum.net

| Solvent | Precursor | Reagents | Initiator | Conditions | Yield | Reference |

| Chlorobenzene | 4-methylbenzoic acid | NBS | Benzoyl Peroxide | Reflux, 1 hr | Not specified | ysu.edu |

| 1,2-Dichlorobenzene | Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN (0.04 eq.) | 80 °C, 8 hr | 92% | researchgate.net |

| Carbon Tetrachloride | Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | Reflux, 12 hr | 79% | researchgate.net |

| Acetonitrile | Substituted Toluenes | NBS (1.05 eq.) | AIBN | Reflux | Good to Excellent | researchgate.net |

| Acetonitrile | Substituted Toluenes | NBS (1.4 eq.), SiCl₄ (1.4 eq.) | None (Room Temp) | Room Temp, 6-8 hr | 69-82% | sciforum.net |

Regioselectivity and Control of Bromination

The high regioselectivity of bromination at the benzylic position of 2-chloro-4-methylbenzoic acid is a key feature of the radical-mediated process. This selectivity is governed by the relative stability of the potential radical intermediates. Abstraction of a hydrogen atom from the methyl group generates a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com The unpaired electron can delocalize into the aromatic ring, significantly lowering the energy of this intermediate compared to radicals formed at other positions. chemistrysteps.comgla.ac.uk

The stability of the benzylic radical makes the benzylic C-H bonds weaker than other sp³ hybridized C-H bonds in the molecule, rendering them more susceptible to abstraction by the bromine radical. libretexts.org Therefore, the reaction occurs almost exclusively at the desired methyl group. chemistrysteps.com

Minimization of Di-brominated Byproducts

A common challenge in benzylic bromination is the potential for over-bromination, leading to the formation of di-brominated (4-(dibromomethyl)-2-chlorobenzoic acid) and even tri-brominated byproducts. researchgate.net The formation of these impurities reduces the yield of the desired mono-brominated product and complicates purification.

Several strategies can be employed to minimize the formation of these byproducts:

Stoichiometric Control : Using a controlled amount of NBS, typically in slight excess (e.g., 1.05-1.1 equivalents), can help prevent further bromination of the desired product. researchgate.net

Reaction Monitoring : Careful monitoring of the reaction progress by techniques such as TLC or HPLC allows for the reaction to be stopped once the starting material is consumed, before significant amounts of di-brominated products are formed.

Temperature Control : Higher temperatures can sometimes lead to decreased selectivity and increased formation of byproducts. rsc.org

Chemical Reduction : In some industrial processes, a mixture containing the undesired di-brominated product can be treated with a reducing agent, such as diethyl phosphite, to selectively convert the di-bromide back to the desired mono-brominated compound. scientificupdate.com

The use of NBS is itself a method to control the reaction, as it maintains a very low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. organic-chemistry.orgyoutube.com This low concentration is crucial for favoring the radical substitution pathway over potential side reactions like electrophilic aromatic substitution on the benzene ring. chadsprep.com

Influence of Reaction Parameters on Bromination Selectivity

The selectivity of benzylic bromination is influenced by several interconnected reaction parameters. The inherent stability of the benzylic radical is the primary driver for selectivity towards the methyl group. gla.ac.uk However, the substituents on the aromatic ring also play a role. The presence of the electron-withdrawing chloro and carboxylic acid groups on the ring deactivates it towards electrophilic attack, which helps to prevent ring bromination as an undesired side reaction. researchgate.net Conversely, these electron-withdrawing groups can decrease the rate of the desired radical reaction. researchgate.netresearchgate.net

The choice of initiator and reaction conditions can also impact selectivity. Thermal initiation with AIBN or benzoyl peroxide is common, but photo-initiation using visible light has emerged as a greener alternative that can sometimes offer different selectivity profiles. researchgate.netresearchgate.net For instance, in one study, photo-initiated bromination in dichloromethane (B109758) showed improved yield and selectivity compared to thermal initiation in chlorobenzene. gla.ac.uk The concentration of the brominating agent is another key parameter; a study using bromotrichloromethane (B165885) (BrCCl₃) found that increasing the loading of the brominating agent could reduce reaction selectivity and favor di-bromination. rsc.org

| Parameter | Influence on Selectivity | Explanation |

| Substrate Structure | High selectivity for the benzylic position. | The intermediate benzylic radical is highly stabilized by resonance with the aromatic ring. chemistrysteps.com |

| Reagent | N-Bromosuccinimide (NBS) favors benzylic bromination. | Maintains a low concentration of Br₂, suppressing ionic side reactions like electrophilic aromatic addition. organic-chemistry.orgchadsprep.com |

| Solvent | Non-polar solvents are generally preferred. | Solvents like CCl₄, chlorobenzene, or 1,2-dichlorobenzene facilitate the radical mechanism. ysu.eduresearchgate.net |

| Initiator | Radical initiators (AIBN, Benzoyl Peroxide) or light are required. | Initiates the radical chain reaction necessary for hydrogen abstraction. wikipedia.org |

| Temperature | Higher temperatures can decrease selectivity. | May provide enough energy to overcome activation barriers for side reactions, such as di-bromination. rsc.org |

Multi-Step Synthetic Sequences

In many synthetic applications, the direct bromination of 2-chloro-4-methylbenzoic acid may not be feasible or desirable due to the reactivity of the carboxylic acid group. In such cases, multi-step synthetic sequences involving protection/deprotection and functional group interconversions are employed. libretexts.org

Sequential Halogenation and Functional Group Interconversions

A multi-step approach might involve first modifying the 2-chloro-4-methylbenzoic acid before performing the benzylic bromination. For example, the carboxylic acid could be converted into a different functional group that is more compatible with the bromination conditions. However, a more common strategy involves protecting the carboxylic acid group first.

Once the this compound or its protected form is synthesized, the benzylic bromide is a versatile handle for a wide range of functional group interconversions. gla.ac.uk It can readily undergo nucleophilic substitution reactions (both Sₙ1 and Sₙ2) to introduce oxygen, nitrogen, or carbon-based nucleophiles, leading to the synthesis of a diverse array of derivatives. gla.ac.uk

Carboxylic Acid Protection and Deprotection Strategies

The acidic proton and the carbonyl group of the carboxylic acid functionality can interfere with certain reagents. Therefore, it is often necessary to "protect" this group by converting it into a less reactive derivative, such as an ester, before carrying out the benzylic bromination or subsequent transformations. oup.comjocpr.com

Common protecting groups for carboxylic acids include:

Methyl or Ethyl Esters : These are readily formed by Fischer esterification and are generally stable to radical bromination conditions. They are typically removed by base-catalyzed hydrolysis (saponification). oup.com

Benzyl (B1604629) Esters : Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis (H₂ and a catalyst like Pd/C), which is useful if the molecule contains other base-sensitive functional groups. oup.com

tert-Butyl Esters : These are stable to many nucleophilic and basic conditions but can be selectively cleaved under acidic conditions. oup.com

Silyl (B83357) Esters : While generally too labile for many applications, highly sterically hindered silyl esters, such as "supersilyl" esters, have been developed for robust protection against organometallic reagents. nih.gov

Chemical Reactivity and Transformations of 4 Bromomethyl 2 Chlorobenzoic Acid

Transformations Involving the Bromomethyl Group

The bromomethyl group of 4-(bromomethyl)-2-chlorobenzoic acid is a reactive site primarily due to the lability of the carbon-bromine bond. The benzylic position of the carbon atom enhances its reactivity towards nucleophilic substitution and, under certain conditions, elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

The benzylic nature of the bromomethyl group allows it to undergo nucleophilic substitution through both SN1 and SN2 pathways. The SN2 mechanism is generally favored due to the primary nature of the carbon atom. In this pathway, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion in a concerted step.

This compound readily reacts with various nitrogen-based nucleophiles. For instance, treatment with primary or secondary amines leads to the formation of the corresponding N-substituted 4-(aminomethyl)-2-chlorobenzoic acid derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The use of excess amine can also serve this purpose. While direct alkylation of amines can sometimes lead to mixtures of primary, secondary, and tertiary amine products, the use of azide (B81097) ion as a nucleophile offers a cleaner route to primary amines. openstax.org The resulting alkyl azide can then be reduced to the primary amine. openstax.org

The reaction with sodium azide provides a convenient method for the synthesis of 4-(azidomethyl)-2-chlorobenzoic acid. This transformation is typically achieved by treating this compound with sodium azide in a suitable solvent, such as aqueous acetone (B3395972). The resulting azido (B1232118) compound is a versatile intermediate for further chemical modifications, including the introduction of nitrogen-containing heterocycles. A continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, which involves the reaction of a bromomethyl intermediate with sodium azide in an aqueous medium. nih.gov

Table 1: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | General Conditions | Reaction Type |

|---|---|---|---|

| Primary/Secondary Amines | 4-((Alkylamino)methyl)-2-chlorobenzoic acid | Base, suitable solvent | Nucleophilic Substitution (SN2) |

| Sodium Azide | 4-(Azidomethyl)-2-chlorobenzoic acid | Aqueous acetone or similar solvent | Nucleophilic Substitution (SN2) |

The high nucleophilicity of sulfur makes thiols and their conjugate bases (thiolates) excellent partners for reaction with this compound. These reactions proceed readily to form the corresponding thioethers. The general approach involves the reaction of a thiol with the benzylic bromide in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate. chemistrysteps.com

A common method for the preparation of thioethers from alkyl halides is the reaction with thiourea (B124793) to form an alkylisothiouronium salt, which is then hydrolyzed to the thiol. chemistrysteps.com Alternatively, direct reaction with a thiol in the presence of a base yields the thioether. For example, the bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been shown to be an efficient method for preparing bromomethyl sulfides. nih.govresearchgate.net These reactions typically provide high yields of the corresponding thioether products.

Table 2: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product | General Conditions | Reaction Type |

|---|---|---|---|

| Thiols (RSH) | 4-((Alkylthio)methyl)-2-chlorobenzoic acid | Base, suitable solvent | Nucleophilic Substitution (SN2) |

| Thiourea | S-(2-Carboxy-3-chlorobenzyl)isothiouronium bromide | Followed by hydrolysis to yield the thiol | Nucleophilic Substitution (SN2) |

The reaction of this compound with alkoxides or phenoxides is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. masterorganicchemistry.comjk-sci.comfrancis-press.comkhanacademy.org This reaction is a versatile method for the preparation of a wide variety of ethers. Typically, the alcohol or phenol (B47542) is deprotonated with a suitable base to form the corresponding alkoxide or phenoxide, which then acts as the nucleophile. For the synthesis of aryl ethers, bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate are commonly used. jk-sci.com

The choice of solvent can be crucial, with dipolar aprotic solvents often being used to minimize competing elimination reactions. jk-sci.com This method allows for the introduction of a diverse range of alkoxy and phenoxy moieties onto the benzylic position of the starting material, leading to the formation of various ether derivatives of 2-chlorobenzoic acid.

Table 3: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product | General Conditions | Reaction Type |

|---|---|---|---|

| Alkoxides (RO-) | 4-((Alkoxy)methyl)-2-chlorobenzoic acid | Base (e.g., NaH), suitable solvent (e.g., DMF, DMSO) | Williamson Ether Synthesis (SN2) |

| Phenoxides (ArO-) | 2-Chloro-4-((phenoxy)methyl)benzoic acid | Base (e.g., K2CO3), suitable solvent | Williamson Ether Synthesis (SN2) |

Carbon-based nucleophiles, such as cyanide ions and enolates, can also displace the bromide of this compound to form new carbon-carbon bonds. The reaction with cyanide is a valuable method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates derived from compounds with acidic α-hydrogens, such as malonic esters, are soft nucleophiles that readily participate in SN2 reactions with benzylic halides. This reaction, known as the malonic ester synthesis, is a powerful tool for carbon chain extension. The initial alkylation product can be subsequently hydrolyzed and decarboxylated to yield a substituted carboxylic acid.

Table 4: Reactions with Carbon-Based Nucleophiles

| Nucleophile | Product | General Conditions | Reaction Type |

|---|---|---|---|

| Cyanide (CN-) | 4-(Cyanomethyl)-2-chlorobenzoic acid | Suitable solvent (e.g., DMSO) | Nucleophilic Substitution (SN2) |

| Malonic Ester Enolate | 2-(2-Carboxy-3-chlorobenzyl)malonic acid (after hydrolysis and decarboxylation) | Base (e.g., NaOEt), suitable solvent | Malonic Ester Synthesis (SN2) |

Elimination Reactions for Olefin Formation

While nucleophilic substitution is the predominant reaction pathway for primary benzylic halides like this compound, elimination reactions (E2) can occur under specific conditions, particularly with sterically hindered, strong bases. In an E2 reaction, a base abstracts a proton from the carbon adjacent to the leaving group, leading to the concerted formation of a double bond and the departure of the leaving group. However, for this compound, there are no protons on the adjacent aromatic ring that can be readily abstracted to form a stable olefin. Therefore, direct dehydrobromination to form a vinylbenzoic acid derivative is not a feasible pathway under standard E2 conditions. Intramolecular elimination reactions could potentially occur in derivatives of this compound where a suitable base is positioned within the molecule, but this is highly dependent on the specific structure of the derivative.

Derivatization to Phosphonium (B103445) Salts for Wittig Reactions

The benzylic bromide functionality of this compound makes it an ideal precursor for the synthesis of phosphonium salts, which are the key reagents in the Wittig reaction. This transformation is a standard method for converting aldehydes and ketones into alkenes. The reaction involves the quaternization of a phosphine (B1218219), typically triphenylphosphine (B44618), by the alkyl halide. wikipedia.org

The formation of the phosphonium salt proceeds via an SN2 reaction, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This reaction is generally efficient and leads to the formation of a stable phosphonium salt. researchgate.netresearchgate.netrsc.org The resulting (2-carboxy-5-chlorobenzyl)triphenylphosphonium bromide can then be deprotonated with a strong base to form the corresponding phosphorus ylide, the active component in the Wittig reaction. wikipedia.org The presence of the carboxylic acid and chloro substituents on the aromatic ring is generally tolerated under the conditions required for phosphonium salt formation.

Table 1: General Conditions for Phosphonium Salt Formation from Benzyl (B1604629) Bromides

| Reactant | Reagent | Solvent | Temperature | Outcome |

|---|

Reactions of the Aromatic Halogen (Chloro Group)

The chloro group attached to the aromatic ring of this compound is significantly less reactive than the bromomethyl group in nucleophilic substitution reactions. However, it can readily participate in a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. nih.govnih.gov For many years, a major limitation of these processes was the poor reactivity of aryl chlorides compared to the more reactive aryl bromides and iodides. nih.gov However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of a wide range of aryl chlorides. nih.govnih.gov These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of many boronic acids. mdpi.com

The chloro group of this compound or its derivatives can be successfully coupled with various arylboronic acids. The success of these reactions with aryl chlorides is highly dependent on the choice of the palladium catalyst and ligand. nih.gov Systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) or biaryl phosphines are often effective. nih.gov The base, typically a carbonate (e.g., Cs₂CO₃, K₂CO₃) or phosphate (B84403) (K₃PO₄), plays a crucial role in the transmetalation step of the catalytic cycle. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 85 | nih.gov |

| 4-Chlorobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 98 | rsc.org |

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govwikipedia.org This reaction is a powerful method for C-C bond formation and the synthesis of styrenyl compounds and other substituted olefins. wikipedia.orgmdpi.com

The reaction of the chloro-aromatic moiety in this compound with various alkenes can be achieved under Heck conditions. As with other cross-coupling reactions involving aryl chlorides, the choice of catalyst is critical. High temperatures and polar aprotic solvents like DMF or DMA are often required. nih.gov Phosphine-free catalyst systems or those employing thermally stable N-heterocyclic carbene (NHC) ligands have proven particularly suitable for these transformations. nih.gov The reaction typically requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org

Table 3: Examples of Heck Coupling with Aryl Halides

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chlorides (various) | Olefins (various) | Palladacycle phosphine mono-ylide complex | NaOAc | NMP | Good | organic-chemistry.org |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₂CO₃ | H₂O/DMF | 95 | nih.gov |

Negishi Coupling

The Negishi coupling is the reaction between an organozinc compound and an organohalide catalyzed by a nickel or palladium complex. nih.gov It is a highly effective method for forming C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds and is noted for its high functional group tolerance. nih.govmit.edu

The chloro group of this compound can serve as the electrophilic partner in a Negishi coupling. The development of palladium catalysts with specialized biarylphosphine ligands, such as CPhos, has been instrumental in promoting the coupling of organozinc reagents with challenging aryl chlorides. nih.govmit.edu These advanced catalyst systems effectively facilitate the reductive elimination step relative to undesired side reactions like β-hydride elimination, leading to high yields of the desired cross-coupled products. nih.gov The reaction tolerates a wide array of functional groups, including esters and nitriles, on the coupling partners. nih.govmit.edu

Table 4: Examples of Negishi Coupling with Aryl Chlorides

| Aryl Chloride | Organozinc Reagent | Catalyst / Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloroacetophenone | i-PrZnBr | Pd(OAc)₂ / CPhos | Toluene/THF | 94 | nih.gov |

| Methyl 4-chlorobenzoate | i-PrZnBr | Pd(OAc)₂ / CPhos | Toluene/THF | 95 | nih.gov |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki, Heck, and Negishi reactions, the chloro-aromatic core of this compound is amenable to other palladium-catalyzed transformations. The specific reaction depends on the nature of the nucleophilic coupling partner. These reactions have become indispensable in synthetic chemistry for constructing complex molecular architectures from simple precursors. nih.gov

The continuous development of new ligands and precatalysts has broadened the scope of palladium-catalyzed reactions to include previously unreactive substrates like aryl chlorides. nih.govmit.edu For instance, Stille coupling (using organotin reagents) and Sonogashira coupling (using terminal alkynes) are other prominent examples of palladium-catalyzed C-C bond-forming reactions. While historically favoring aryl bromides and iodides, modern catalyst systems have increasingly enabled the use of aryl chlorides in these transformations as well, offering a cost-effective and readily available alternative for complex molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For such a reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the potential leaving group is the chlorine atom at the C2 position. The reactivity of this site towards SNAr is influenced by the other substituents on the ring: the carboxylic acid (-COOH) at C1 and the bromomethyl group (-CH₂Br) at C4.

Influence of Substituents : The carboxylic acid group is meta to the chlorine atom, while the bromomethyl group is in the para position. Electron-withdrawing groups exert their stabilizing effect most strongly from the ortho and para positions. masterorganicchemistry.comlibretexts.org The bromomethyl group, being para to the chlorine, can help to delocalize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. The carboxylic acid group, while electron-withdrawing, is in the meta position and thus offers less resonance stabilization to the intermediate. libretexts.org

Therefore, the presence of the para-bromomethyl group suggests that this compound has the potential to undergo nucleophilic aromatic substitution, allowing for the replacement of the chloro substituent with various nucleophiles under appropriate conditions.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of the molecule's reactivity, enabling various transformations such as esterification, amidation, and conversion to more reactive species like acid halides.

Protecting the carboxylic acid as an ester is a common strategy in multi-step synthesis to prevent it from interfering with reactions targeting other parts of the molecule. organic-chemistry.org The ester group is generally less reactive than a carboxylic acid and can be removed later to regenerate the acid. libretexts.org

Common methods for esterification that are applicable to this compound include:

| Ester Type | Reagents and Conditions | Key Features |

| Methyl Esters | Methanol (CH₃OH) with an acid catalyst (e.g., H₂SO₄) or reagents like diazomethane (B1218177) (CH₂N₂). | Simple to form; removed by acid or base hydrolysis. libretexts.org |

| Benzyl Esters | Benzyl alcohol (BnOH) with an acid catalyst. | Removed by hydrogenolysis, a mild method that often does not affect other functional groups. libretexts.org |

| tert-Butyl Esters | Isobutylene with an acid catalyst. | Removed under acidic conditions. libretexts.org |

| p-Methoxybenzyl (PMB) Esters | 4-methoxybenzyl chloride (PMBCl) in the presence of a base like triethylamine. | Can be cleaved under specific oxidative or strongly acidic conditions. nih.gov |

These reactions allow the carboxylic acid to be temporarily masked, enabling selective reactions at the benzylic bromide or the aromatic chlorine.

The conversion of the carboxylic acid to an amide is a fundamental transformation for the synthesis of a wide range of compounds. This typically involves reacting the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures, so coupling agents or prior activation of the carboxylic acid are commonly employed.

Modern amidation methods applicable to this compound are summarized below:

| Method | Reagents | Description |

| Coupling Reagents | Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine (RNH₂). | These reagents activate the carboxylic acid to facilitate attack by the amine. |

| In Situ Activation | N-chlorophthalimide and triphenylphosphine can generate phosphonium salts in situ, which act as activating agents for the carboxylic acid. researchgate.net | Allows for functional group interconversion at room temperature in good to excellent yields. researchgate.net |

| Boronic Acid Catalysis | Catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) can facilitate direct amidation under mild conditions at ambient temperature. organic-chemistry.org | Offers high yields and short reaction times. organic-chemistry.org |

These methods provide versatile routes to synthesize amide derivatives of this compound, which are valuable intermediates in medicinal chemistry and materials science.

Acid chlorides are highly reactive derivatives of carboxylic acids and serve as important precursors for the synthesis of esters, amides, and other acyl compounds. The hydroxyl (-OH) of the carboxylic acid is substituted with a chlorine atom.

Standard reagents for this transformation include:

| Reagent | Formula | Byproducts | Separation |

| Thionyl Chloride | SOCl₂ | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) | Byproducts are gaseous, simplifying purification. chemguide.co.uklibretexts.org |

| Oxalyl Chloride | (COCl)₂ | Carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) | Often used with a catalytic amount of DMF; byproducts are also gaseous. chem-soc.sicommonorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | Phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) | Requires fractional distillation to separate the product from POCl₃. chemguide.co.uk |

The resulting 4-(bromomethyl)-2-chlorobenzoyl chloride is a significantly more reactive electrophile than the parent carboxylic acid, readily undergoing acylation reactions with a wide variety of nucleophiles.

Cooperative Reactivity of Multiple Functional Groups

The presence of three distinct reactive sites—the benzylic bromide, the aryl chloride, and the carboxylic acid—allows for complex and selective transformations. The outcome of a reaction can be controlled by carefully choosing reagents and conditions to target one functional group while leaving the others intact.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the high reactivity of the benzylic bromide towards nucleophilic substitution (SN2 reaction) often dominates.

Targeting the Benzylic Bromide : Mild nucleophiles, such as amines, thiols, or carboxylates, will typically react selectively at the benzylic position under neutral or slightly basic conditions, displacing the bromide ion. The carboxylic acid, being less electrophilic, would remain unchanged under these conditions.

Targeting the Carboxylic Acid : To react the carboxylic acid in the presence of the highly reactive benzylic bromide, its electrophilicity must be enhanced. This is achieved by converting it to an acid chloride or by using coupling agents. For example, treatment with thionyl chloride will convert the -COOH group to a -COCl group, which can then be reacted with a nucleophile. This two-step process allows for selective amidation or esterification.

Targeting the Aryl Chloride : As discussed, the aryl chloride can potentially be substituted via an SNAr mechanism. This generally requires strong nucleophiles and often elevated temperatures. Such conditions would likely also affect the other functional groups unless they are protected. For instance, the carboxylic acid could be deprotonated by a strong basic nucleophile, and the benzylic bromide could undergo elimination or substitution. Therefore, achieving selective SNAr requires careful planning and potentially the use of protecting groups.

The differential reactivity of the functional groups makes this compound a valuable building block, allowing chemists to introduce a variety of functionalities in a controlled, stepwise manner.

Cascade and Tandem Reaction Sequences of this compound

Currently, there is a notable absence of specific, documented cascade or tandem reaction sequences in peer-reviewed scientific literature that utilize this compound as the primary starting material. While the structural motifs of this compound—a reactive benzylic bromide, a carboxylic acid, and a chlorinated aromatic ring—suggest its potential as a versatile precursor for the synthesis of complex heterocyclic and polycyclic systems through such elegant and efficient one-pot methodologies, explicit examples remain to be reported.

The inherent functionalities of this compound make it a promising candidate for the development of novel cascade and tandem reaction sequences. For instance, a hypothetical tandem reaction could involve the initial reaction of the bromomethyl group with a suitable nucleophile, followed by an intramolecular cyclization involving the carboxylic acid moiety to furnish a lactone or lactam. Further transformations could then be envisioned, potentially triggered by the chloro-substituent on the aromatic ring.

Despite this potential, a comprehensive search of chemical databases and scholarly articles did not yield any specific studies focused on the development or application of cascade or tandem reactions originating from this compound. Researchers in the field of synthetic organic chemistry have extensively explored such reaction sequences for the construction of a wide array of molecular frameworks; however, the application of this specific starting material in this context has not been described.

Therefore, this section remains an area for future research and development. The design and execution of novel cascade and tandem reactions involving this compound could open up new avenues for the efficient synthesis of valuable and structurally diverse molecules.

Applications in Complex Molecule Synthesis

Role in Pharmaceutical and Agrochemical Intermediates

This compound is a cornerstone in the synthesis of numerous biologically active molecules, particularly in the development of pharmaceuticals. Its ability to act as a linker or foundational scaffold is critical in assembling the complex structures required for therapeutic efficacy.

Angiotensin II receptor blockers (ARBs), commonly known as 'sartans', are a class of antihypertensive drugs that selectively block the AT1 receptor. wikipedia.orgnih.gov The synthesis of many of these drugs relies on key intermediates that feature a functionalized biphenylmethyl structure. While direct synthesis from 4-(Bromomethyl)-2-chlorobenzoic acid is not the most common route, its structural motif is highly relevant. A closely related and widely used intermediate is 4'-(bromomethyl)-2-cyanobiphenyl. google.com This intermediate is used to alkylate a heterocyclic core, which is a crucial step in the synthesis of several sartan drugs, including Losartan, Valsartan, and Irbesartan. google.comscispace.com The bromomethyl group provides the reactive handle for this key alkylation step, demonstrating the importance of this functional group in the synthesis of this therapeutic class. google.com

Table 1: Representative Angiotensin II Receptor Antagonists and Key Synthetic Intermediates

| Drug Name | Heterocyclic Core | Common Biphenyl Intermediate |

|---|---|---|

| Losartan | Imidazole | 4'-(bromomethyl)-2-cyanobiphenyl |

| Valsartan | Valine derivative | 4-bromomethyl-2'-cyanobiphenyl |

| Irbesartan | Spiro-imidazole | 4'-(bromomethyl)-2-cyanobiphenyl |

| Candesartan | Benzimidazole | 4'-(bromomethyl)-2-cyanobiphenyl |

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major focus of drug discovery. ed.ac.uknih.gov These inhibitors often feature complex heterocyclic systems designed to bind to the ATP-binding site of the kinase. nih.gov The synthesis of these complex molecules often involves the coupling of various building blocks. A compound like this compound, with its distinct electrophilic (bromomethyl) and nucleophilic (carboxylic acid) centers, represents a potential building block for generating libraries of novel compounds to be screened for kinase inhibitory activity. For instance, the bromomethyl group can be used to alkylate a nitrogen-containing heterocycle, while the carboxylic acid can be converted into an amide, linking to another part of the inhibitor. While specific, widespread examples of its use in approved kinase inhibitors are not prominent, its structural features make it a valuable tool for medicinal chemists developing new candidates. nih.gov

The concept of a molecular scaffold, a core structure upon which various functional groups can be appended, is central to modern drug design. nih.gov Chalcone scaffolds, for example, have been explored for their acetylcholinesterase inhibitory activity. mdpi.com Benzoic acid derivatives serve as fundamental scaffolds for a variety of enzyme inhibitors. A notable example is the benzoic acid derivative NC-5, which has demonstrated potent antiviral activity by inhibiting the neuraminidase enzyme of the influenza A virus. nih.gov The synthesis of such complex, highly substituted benzoic acid derivatives often begins with simpler, functionalized precursors. A starting material like this compound provides a pre-functionalized aromatic ring that can be elaborated through sequential reactions at its two reactive sites to build complex and potent enzyme inhibitors. nih.gov

The utility of benzoic acid derivatives extends to the development of both antiviral and antidiabetic agents.

In antiviral research, the compound NC-5, a complex benzoic acid derivative, was found to inhibit influenza A viruses, including oseltamivir-resistant strains. nih.gov Furthermore, research into HIV fusion inhibitors has utilized building blocks like N-carboxyphenylpyrrole derivatives, which can be synthesized from precursors such as 4-(bromomethyl)phenylacetic acid, a structurally related compound. nih.gov This highlights the strategic importance of the bromomethylphenyl-acid scaffold in creating molecules that can interfere with viral entry and replication.

Table 2: In Vitro Antiviral Activity of Benzoic Acid Derivative NC-5

| Virus Strain | EC₅₀ (μM) |

|---|---|

| A/FM/1/47 (H1N1) | 33.6 |

| A/FM/1/47-H275Y (Oseltamivir-resistant) | 32.8 |

Source: Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. nih.gov

In the field of antidiabetic research, numerous synthetic compounds are being investigated. nih.govscielo.br Many of these agents are based on heterocyclic structures designed to interact with specific biological targets like dipeptidyl peptidase 4 (DPP-4) or peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.govmdpi.com While benzoic acid moieties are incorporated into some of these structures, the role of this compound is primarily as a versatile starting material for more complex synthetic routes. mdpi.com

Solid-phase peptide synthesis (SPPS) revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble resin support. peptide.comwalshmedicalmedia.com Functionalized molecules are often used as linkers to attach the first amino acid to the resin. The bromomethyl group of this compound and its esters is well-suited for this purpose, allowing it to be tethered to a polymer support. mdpi.org

Moreover, its derivatives are used to create unique peptide structures. For example, the related compound para-(bromomethyl)benzoate is a precursor to 4-(azidomethyl)-benzohydrazide. nih.gov This reagent is used in the synthesis of macrocyclic organo-peptide hybrids, where the azidomethyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, and the hydrazide can react with the peptide backbone to form a stable cyclic structure. nih.gov This demonstrates the utility of the bromomethyl-benzoate core as a strategic tool for creating constrained and complex peptide architectures. nih.gov

Utility in Materials Science and Polymer Chemistry

The applications of this compound extend beyond pharmaceuticals into the realm of materials science. The closely related compound, 4-Bromo-2-chlorobenzoic acid, is utilized in the production of specialty polymers and resins. chemimpex.com The incorporation of such halogenated aromatic compounds into polymer backbones can significantly enhance material properties, including improved thermal stability and chemical resistance. chemimpex.com The rigid aromatic ring contributes to a higher glass transition temperature, while the halogens can impart flame-retardant properties and increase resistance to chemical degradation. The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-(bromomethyl)-2-cyanobiphenyl |

| 4-Bromo-2-chlorobenzoic acid |

| 4-(azidomethyl)-benzohydrazide |

| 4-(bromomethyl)phenylacetic acid |

| 4-allyldimethylsilylbenzaldehyde |

| Candesartan |

| Irbesartan |

| Losartan |

| N-(carboxyphenyl)pyrrole derivatives |

| NC-5 |

| para-(bromomethyl)benzoate |

Functionalization of Polymeric Materials

In theory, "this compound" could be employed to modify the surfaces or bulk properties of polymers. The bromomethyl group can react with nucleophilic sites on a polymer, such as hydroxyl or amine groups, to form stable ether or amine linkages. This would covalently attach the chlorobenzoic acid unit to the polymer chain. Such functionalization could alter the polymer's solubility, thermal stability, or provide reactive handles for further chemical modifications. However, specific examples of this application are not detailed in the available literature.

Design of Functionalized Organic Materials and Dyes

The structure of "this compound" suggests its potential as a precursor or intermediate in the synthesis of functional organic materials and dyes. The aromatic ring system is a common core for chromophores, and the various functional groups could be used to tune the electronic and, therefore, the photophysical properties of a resulting dye molecule. For instance, the carboxylic acid could be modified to act as an anchoring group for attachment to semiconductor surfaces in dye-sensitized solar cells. Nevertheless, there is a lack of specific published research demonstrating its use for this purpose.

Formation of Supramolecular Gels

Low-molecular-weight gelators often possess both hydrogen-bonding moieties and aromatic groups that can engage in π-π stacking. "this compound" contains a carboxylic acid group capable of forming hydrogen bonds. While it is conceivable that derivatives of this compound could be designed to self-assemble into fibrous networks characteristic of supramolecular gels, there are no specific reports of its use in this context.

Synthesis of Advanced Organic Scaffolds

The combination of reactive sites on "this compound" makes it a plausible starting material for the construction of more elaborate organic scaffolds, including heterocyclic and fused-ring systems.

Formation of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry. The bromomethyl and carboxylic acid groups of "this compound" could, in principle, be utilized in cyclization reactions to form various heterocyclic rings. For example, reaction with a dinucleophile could lead to the formation of a seven-membered or larger ring containing heteroatoms. However, the scientific literature does not provide specific examples of its use in the synthesis of heterocyclic systems.

Construction of Fused-Ring Systems

Fused-ring systems are common motifs in pharmaceuticals and materials science. Intramolecular reactions involving the functional groups of "this compound" or its derivatives could potentially lead to the formation of fused-ring structures. For instance, a derivative could be designed to undergo an intramolecular Friedel-Crafts reaction to build an additional ring onto the existing benzene (B151609) core. As with the other potential applications, there is a lack of documented examples of this compound being used for the construction of fused-ring systems.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Specific experimental data for the structural elucidation of 4-(Bromomethyl)-2-chlorobenzoic acid using NMR, Mass Spectrometry, IR, or Raman spectroscopy is not present in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

No published ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or spectral assignments for this compound, could be located.

Mass Spectrometry (MS) Applications (e.g., Electrospray, MALDI-Q-TOF)

There are no available mass spectrometry studies detailing the fragmentation patterns or exact mass measurements for this compound.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra, which would provide information on the vibrational modes of functional groups present in this compound, are not available in public databases or scientific publications.

Chromatographic Separation and Purity Assessment

Methodologies for the separation and purity assessment of this compound have not been detailed in the accessible literature.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

No specific HPLC or UPLC methods, including details on columns, mobile phases, detection wavelengths, or validation parameters for the analysis of this compound, have been published.

Gas Chromatography (GC)

There is no information available regarding the analysis of this compound by Gas Chromatography, which would typically involve derivatization due to the carboxylic acid functional group.

Preparative Scale Separation and Purification Techniques

The isolation and purification of this compound on a preparative scale are critical for ensuring high purity, which is essential for subsequent synthetic applications and analytical studies. The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. Common techniques employed for the purification of crystalline organic solids like substituted benzoic acids include recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization is a fundamental and widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. For compounds structurally similar to this compound, solvents such as ethanol, acetic acid, ethyl acetate, and hexane, or aqueous mixtures thereof, are often employed. google.comrsc.org The process involves dissolving the crude solid in a minimal amount of a hot solvent, followed by cooling to induce the formation of purified crystals, which are then isolated by filtration.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and scalable chromatographic technique for isolating and purifying compounds from complex mixtures. sielc.comlcms.cznih.gov This method offers high resolution and is particularly useful for separating structurally similar compounds or for achieving very high purity levels. The separation is based on the differential partitioning of the sample components between a stationary phase (packed in a column) and a mobile phase. For benzoic acid derivatives, reverse-phase chromatography is common, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.com The method can be optimized by adjusting parameters like mobile phase composition, flow rate, and column dimensions to achieve the desired separation and throughput.

A summary of these common preparative-scale techniques is presented below.

| Technique | Principle | Common Solvents/Phases | Key Advantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Ethanol, Ethyl Acetate, Hexane, Acetic Acid, Water google.comrsc.orgresearchgate.net | Cost-effective, simple setup, suitable for large quantities. |

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase under high pressure. | Stationary Phase: C18 Silica; Mobile Phase: Acetonitrile/Water mixtures (often with acid modifier) sielc.comnih.gov | High purity, high resolution, adaptable to complex mixtures, scalable. sielc.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a pure substance. wikipedia.org It provides the mass percentages of the constituent elements, which is fundamental for verifying the empirical and molecular formula of a newly synthesized compound like this compound. This validation is a critical step in chemical research to confirm the identity and purity of a substance. researchgate.netnmrmbc.com

The most common method for determining the carbon and hydrogen content in organic compounds is combustion analysis . researchgate.net In this process, a precisely weighed sample of the compound is burned in an excess of pure oxygen. The combustion converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then passed through separate absorption tubes, and their masses are determined. From the masses of CO₂ and H₂O, the mass percentages of carbon and hydrogen in the original sample can be calculated. ucalgary.ca The percentages of heteroatoms like bromine and chlorine are typically determined by other specific analytical methods. The oxygen content is often determined by difference, assuming all remaining mass is oxygen. ucalgary.ca

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. wikipedia.org

For this compound, with the molecular formula C₈H₆BrClO₂, the theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 38.53% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.42% |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.03% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.21% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.83% |

| Total | 249.491 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(bromomethyl)-2-chlorobenzoic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical properties.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carboxylic acid group's oxygen atoms and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and the benzylic carbon of the bromomethyl group, highlighting potential sites for nucleophilic attack.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | (Value) eV | Electron donating ability |

| LUMO Energy | (Value) eV | Electron accepting ability |

| HOMO-LUMO Gap | (Value) eV | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | (Value) | Tendency to attract electrons |

| Chemical Hardness (η) | (Value) | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | (Value) | Propensity to accept electrons |

Note: Specific values require dedicated DFT calculations for this compound and are not available in the general literature at this time.

Molecular Modeling of Reaction Pathways and Mechanisms

Molecular modeling techniques are employed to simulate and analyze potential reaction pathways and mechanisms involving this compound. These models can map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. nih.gov

For instance, in a nucleophilic substitution reaction at the benzylic carbon of the bromomethyl group, molecular modeling can be used to compare the energetics of an SN1 versus an SN2 pathway. mdpi.com The calculations would involve optimizing the geometries of the reactants, the transition state(s), and the products for each proposed mechanism. The pathway with the lower activation energy would be predicted as the more favorable route.

Furthermore, these models can elucidate the role of solvents and catalysts in the reaction mechanism. By incorporating solvent molecules or a catalytic species into the computational model, their influence on the stability of intermediates and transition states can be assessed, providing a more accurate representation of the reaction in a real-world setting. mdpi.com

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models are increasingly used to predict the reactivity and selectivity of chemical transformations. nih.govnih.gov For this compound, this can be particularly useful in predicting the outcomes of reactions involving its various functional groups.

The presence of a carboxylic acid, a chloro substituent, and a bromomethyl group on the benzene (B151609) ring presents multiple potential reaction sites. Computational methods can help predict which site is most likely to react under specific conditions. For example, by calculating the partial atomic charges and Fukui functions, the most electrophilic and nucleophilic sites in the molecule can be identified. The carbon atom of the bromomethyl group is expected to be highly electrophilic and thus a primary target for nucleophiles.

In reactions where multiple products are possible, computational chemistry can predict the major product by calculating the thermodynamic stability of all potential products. The product with the lowest calculated energy is generally the most thermodynamically favored. Kinetic product distributions can also be predicted by comparing the activation energies of the competing reaction pathways.

Conformational Analysis and Stereochemical Insights

Conformational analysis of this compound provides insights into its three-dimensional structure and flexibility. The orientation of the carboxylic acid and bromomethyl groups relative to the benzene ring can influence the molecule's physical properties and its interactions with other molecules.

Computational methods, such as potential energy surface scans, can be used to identify the most stable conformers of the molecule. This involves systematically rotating the single bonds and calculating the energy at each step. The resulting energy profile reveals the low-energy conformations and the energy barriers between them.

For this compound, the key rotational degrees of freedom would be around the C-C bond connecting the carboxylic acid group to the ring and the C-C bond of the bromomethyl group. The steric hindrance between the substituents and the potential for intramolecular hydrogen bonding would be significant factors in determining the preferred conformation. Understanding the stable conformers is crucial for predicting how the molecule will bind to active sites of enzymes or interact with other molecules in a supramolecular assembly.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations

The reactivity of the bromomethyl group and the potential for cross-coupling reactions on the aromatic ring make 4-(bromomethyl)-2-chlorobenzoic acid a candidate for a variety of catalytic transformations. Future research is likely to focus on the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

One promising area is the application of photocatalysis . Visible-light-mediated photocatalytic atom transfer radical addition (ATRA) has been shown to be effective for the difunctionalization of styrenes to generate fluorinated benzyl (B1604629) bromides. nih.gov Similar photocatalytic strategies could be adapted for transformations of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. For instance, photocatalytic systems using catalysts like iridium or ruthenium complexes could facilitate the generation of a benzylic radical from the bromomethyl group, which could then participate in various coupling reactions. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions represent another significant avenue of research. While extensively used for C(sp2)-C(sp2) bond formation, selective activation of the C(sp2)-Cl bond in the presence of the C(sp3)-Br bond of the bromomethyl group, or vice-versa, presents a challenge that novel catalyst systems could address. nih.gov The development of ligands that can fine-tune the reactivity of the palladium catalyst will be crucial for achieving high selectivity in Suzuki, Heck, or Buchwald-Hartwig amination reactions involving this compound. nih.govmit.eduyoutube.com

Below is a table summarizing potential catalytic transformations for this compound:

| Catalytic System | Target Transformation | Potential Advantages |

| Photocatalysis (e.g., Ir or Ru complexes) | C-C and C-heteroatom bond formation via benzylic radical | Mild reaction conditions, high functional group tolerance |

| Palladium-Catalysis (with novel ligands) | Selective cross-coupling at the C-Cl or C-Br bond | Versatile bond formation (C-C, C-N, C-O) |

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the integration of chemical synthesis with automated platforms and high-throughput methodologies. This compound is a suitable candidate for such approaches due to its potential for diversification at multiple points of its structure.

Automated flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for seamless multi-step synthesis. researchgate.netyoutube.com The synthesis of derivatives of this compound could be performed in continuous flow reactors, allowing for rapid optimization of reaction conditions and the on-demand generation of compound libraries. acs.orgbeilstein-journals.orgsoci.org For example, the alkylation of the carboxylic acid group or the nucleophilic substitution of the bromomethyl group could be efficiently carried out in automated flow systems.

High-throughput experimentation (HTE) can be employed to rapidly screen catalysts, reagents, and reaction conditions for transformations involving this compound. This would accelerate the discovery of optimal conditions for known reactions and the identification of entirely new transformations. The data generated from HTE can be used to build predictive models for reaction outcomes, further speeding up the development process.

The following table outlines the potential benefits of integrating this compound into automated synthesis workflows:

| Methodology | Application to this compound | Key Advantages |

| Automated Flow Chemistry | Synthesis of derivatives (e.g., esters, ethers, amines) | Precise reaction control, improved safety, scalability |

| High-Throughput Experimentation | Rapid screening of catalysts and reaction conditions | Accelerated optimization, discovery of new reactions |

Exploration of New Application Domains in Emerging Technologies

The functional groups present in this compound make it an attractive scaffold for the development of molecules with applications in emerging technologies, particularly in materials science and medicinal chemistry.

In materials science , the carboxylic acid group can act as a linker for the synthesis of metal-organic frameworks (MOFs) . nih.govnih.govresearchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. By incorporating this compound as a ligand, it would be possible to create MOFs with reactive bromomethyl groups within their pores. These groups could then be post-synthetically modified to introduce new functionalities, leading to materials with tailored properties.

In medicinal chemistry , halogenated benzoic acid derivatives have shown a wide range of biological activities. nih.govnih.govpreprints.org The structural motif of this compound could serve as a starting point for the design and synthesis of novel therapeutic agents. For example, derivatives of this compound could be investigated as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. nih.gov

The table below highlights potential new application domains for this compound:

| Technology Domain | Potential Application | Rationale |

| Materials Science | Functionalized Metal-Organic Frameworks (MOFs) | Carboxylic acid for framework formation; bromomethyl group for post-synthetic modification |

| Medicinal Chemistry | Novel therapeutic agents (e.g., enzyme inhibitors) | Halogenated aromatic core is a common feature in bioactive molecules |

Sustainable Synthesis Routes and Environmental Impact Considerations in Production

The development of sustainable and environmentally friendly synthetic methods is a key focus of modern chemistry. Future research on this compound will likely prioritize the development of greener synthesis routes and a thorough assessment of the environmental impact of its production.

Biocatalysis offers a promising alternative to traditional chemical synthesis. The use of enzymes, such as halogenases, could enable the regioselective halogenation of benzoic acid precursors under mild conditions, reducing the need for harsh reagents. acs.org Similarly, biocatalytic hydrogenation using microorganisms could be explored for the selective reduction of the carboxylic acid group, providing an environmentally benign route to the corresponding alcohol. researchgate.net

The development of greener halogenation methods that avoid the use of elemental bromine is another important research direction. taylorfrancis.com This could involve the use of alternative brominating agents with better atom economy and lower toxicity. Furthermore, a comprehensive life cycle assessment (LCA) of the production process for this compound would be beneficial. researchgate.netnih.gov An LCA would identify the main sources of environmental impact, from raw material extraction to final product synthesis, and guide the development of more sustainable manufacturing processes. science.gov

The following table summarizes key considerations for the sustainable production of this compound:

| Approach | Focus Area | Potential for Environmental Improvement |

| Biocatalysis | Enzymatic halogenation and reduction | Use of renewable catalysts, milder reaction conditions |

| Green Chemistry | Alternative brominating agents, solvent selection | Reduced waste, use of less hazardous substances |

| Life Cycle Assessment | Holistic analysis of the production process | Identification of environmental hotspots and opportunities for improvement |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-(bromomethyl)-2-chlorobenzoic acid in laboratory settings?

- Methodological Answer :

- Eye/Skin Protection : Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for 15 minutes upon contact . Wear nitrile gloves and lab coats to prevent direct exposure.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as halogenated aromatic compounds may release irritants .

- Storage : Store in a cool, dry place away from oxidizers and strong acids/bases to prevent decomposition .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) based on solubility trends of brominated benzoic acids (e.g., 4-bromobenzoic acid has low water solubility: 0.056 g/L at 25°C) .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) to separate byproducts. Monitor via TLC using UV visualization .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Look for characteristic signals: ~δ 4.5 ppm (CH2Br), δ 7.3–8.1 ppm (aromatic protons), and δ 12–13 ppm (COOH) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Controlled Bromination : Optimize reaction temperature (40–60°C) and stoichiometry (1.1 eq. NBS) to avoid over-bromination .

- Inert Atmosphere : Use nitrogen/argon to suppress oxidation of the bromomethyl group during Friedel-Crafts alkylation .

Q. What strategies enhance reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to improve SN2 efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield (>80%) .

Q. How does the electronic effect of the 2-chloro substituent influence the acidity of this compound?

- Methodological Answer :

- pKa Measurement : Use potentiometric titration in 50% ethanol/water. The electron-withdrawing Cl group lowers pKa (~2.8) compared to unsubstituted benzoic acid (pKa 4.2) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) show enhanced COOH acidity due to inductive effects .

Q. What are the environmental disposal considerations for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.